molecular formula C18H13NO5 B2917824 N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 923195-58-8

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2917824
CAS No.: 923195-58-8
M. Wt: 323.304
InChI Key: GKPXCHFSXIVYRM-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the coumarin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various halogenating agents, such as thionyl chloride or phosphorus tribromide, can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is studied for its potential antimicrobial and antioxidant properties. It has shown promising results in inhibiting the growth of various microorganisms and protecting cells from oxidative stress.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in cancer treatment. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Coumarin: The parent compound of coumarin derivatives, known for its wide range of biological activities.

  • 4-Methylcoumarin: A methylated derivative of coumarin with similar biological properties.

  • Benzodioxine derivatives: Compounds containing the benzodioxine ring system, which exhibit various biological activities.

Uniqueness: N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of coumarin and benzodioxine moieties, which contribute to its distinct biological and chemical properties

Properties

IUPAC Name

N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-8-5-11-9-12(6-7-13(11)24-17)19-18(21)16-10-22-14-3-1-2-4-15(14)23-16/h1-9,16H,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXCHFSXIVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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